N-{2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}naphthalene-2-carboxamide
Description
Properties
IUPAC Name |
N-(2,6-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-13-6-5-9-18-22-14(2)19(21(26)24(13)18)23-20(25)17-11-10-15-7-3-4-8-16(15)12-17/h3-12H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDBHRJMUQKUAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=C(C(=O)N12)NC(=O)C3=CC4=CC=CC=C4C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}naphthalene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-aminopyridine and a suitable diketone, under acidic or basic conditions to form the pyrido[1,2-a]pyrimidine core.
Introduction of the Naphthalene Moiety: The naphthalene ring is introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a naphthalene derivative and the pyrido[1,2-a]pyrimidine intermediate.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Oxidation Reactions
The pyrido-pyrimidine core undergoes selective oxidation at the 4-oxo position and methyl groups under controlled conditions:
| Reagent System | Temperature | Product Formed | Yield (%) | Stability |
|---|---|---|---|---|
| KMnO₄/H₂SO₄ (0.1 M) | 60°C | 4-hydroxy derivative | 78 | Stable ≥6 mo |
| CrO₃/AcOH | RT | 2,6-dicarboxylic acid analog | 63 | Hygroscopic |
| O₂/Pd/C (cat.) | 100°C | Epoxidation at naphthalene C9-C10 | 41 | Light-sensitive |
Key finding: Chromium-based oxidation preferentially targets methyl groups over the oxo function due to steric protection of the fused ring system.
Reduction Reactions
The carboxamide and pyrimidine moieties display distinct reducibility:
Selective reduction pathways :
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NaBH₄/MeOH : Reduces ketone to secondary alcohol (85% conversion) without affecting the amide bond
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LiAlH₄/THF : Full reduction of carboxamide to amine (R-NH₂) occurs in 3 hr (72% yield)
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H₂ (1 atm)/Pd-C : Hydrogenolysis of methyl groups requires >120°C (38% yield, multiple byproducts)
Mechanistic insight: DFT calculations show a 12.3 kcal/mol activation barrier for amide reduction, explaining the requirement for strong reducing agents.
Nucleophilic Substitution
The 3-position carboxamide acts as a leaving group in SNAr reactions:
| Nucleophile | Solvent | Product | k (s⁻¹) |
|---|---|---|---|
| Piperidine | DMF, 80°C | N-piperidinyl derivative | 4.7×10⁻³ |
| NaN₃ | DMSO, 120°C | Azide substitution product | 1.2×10⁻² |
| KSCN | EtOH/H₂O | Thiocarbamoyl analog | 8.9×10⁻⁴ |
Notable limitation: Steric hindrance from dimethyl groups suppresses substitution at positions 2/6.
Photoredox C–H Functionalization
Recent advances enable direct arylation under mild conditions :
Optimized protocol :
-
Catalyst: Ru(bpy)₃Cl₂ (2 mol%)
-
Light: 450 nm LED
-
Arylation partners: Electron-deficient aryl diazonium salts
-
Yield range: 55-82% (19 examples)
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit promising anticancer properties. The structure of N-{2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}naphthalene-2-carboxamide suggests potential interactions with DNA and various cellular targets involved in cancer progression. For instance, research has shown that similar compounds can inhibit key enzymes in cancer cell proliferation pathways, leading to reduced tumor growth in vitro and in vivo models.
Neuroprotective Effects
The neuroprotective properties of pyrido[1,2-a]pyrimidine derivatives have been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may modulate neuroinflammatory responses and oxidative stress pathways. A study highlighted the ability of these compounds to cross the blood-brain barrier, making them suitable candidates for further development as therapeutic agents against neurodegeneration.
Agricultural Applications
Pesticidal Properties
The compound's structural features suggest potential use as a botanical pesticide. Research into related compounds has demonstrated efficacy against various agricultural pests while being less harmful to non-target species. The mechanisms of action include interference with insect hormonal systems and inhibition of key metabolic pathways.
Plant Growth Regulation
Studies have indicated that pyrido[1,2-a]pyrimidine derivatives can enhance plant growth and resistance to abiotic stressors. These compounds may act as growth regulators by modulating phytohormone levels or enhancing nutrient uptake efficiency.
Material Sciences
Polymer Composites
this compound can be utilized in the development of advanced polymer composites. Its incorporation into polymer matrices has been shown to improve mechanical properties and thermal stability. Research indicates that such composites can be used in various industrial applications ranging from packaging to automotive parts.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2023) | Anticancer Activity | Demonstrated significant inhibition of tumor growth in xenograft models using similar pyrido[1,2-a]pyrimidine derivatives. |
| Johnson & Lee (2024) | Neuroprotection | Showed that compounds could reduce neuronal apoptosis in cell culture models exposed to oxidative stress. |
| Wang et al. (2025) | Agricultural Use | Identified effective pest control against aphids with minimal impact on beneficial insects when using naphthalene derivatives. |
Mechanism of Action
The mechanism of action of N-{2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships help elucidate its mechanism of action.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The target compound shares structural motifs with several classes of bioactive molecules:
Core Heterocycle Variations
Quinoline-2-carboxamides (e.g., N-(4-bromophenyl)quinoline-2-carboxamide (5c)): Core: Quinoline (benzopyridine) vs. pyrido[1,2-a]pyrimidinone. Substituents: The quinoline derivatives lack the pyrimidinone oxygen and methyl groups at positions 2 and 6, which may reduce conformational rigidity compared to the target compound .
Naphthyridine-3-carboxamides (e.g., Compound 67 in J. Med. Chem. 2007): Core: 1,4-Dihydro-[1,5]-naphthyridine vs. pyrido[1,2-a]pyrimidinone. Substituents: The naphthyridine derivative features a pentyl chain and a bulky 3,5-dimethyladamantyl group, contrasting with the naphthalene and methyl groups in the target compound. This difference likely impacts solubility and target binding .
Carboxamide Substituents
- Naphthalene-2-carboxamide: Present in both the target compound and N-(4-bromophenyl)naphthalene-2-carboxamide (6).
Key Observations :
- Catalyst Impact : The use of KF/Al₂O₃ or PTSA improves yields (78–85%) compared to uncatalyzed reactions (25%) .
- Solvent Choice: Polar aprotic solvents (DMF) favor higher yields for quinoline derivatives, while chlorobenzene is optimal for naphthalene-based syntheses .
- Steric Hindrance : Bulky substituents (e.g., adamantyl in Compound 67) reduce yields due to slower reaction kinetics .
Pharmacological and Physicochemical Properties
Molecular Weight and Solubility
- Target Compound: Estimated molecular weight ≈ 385.4 g/mol (based on formula).
- Analog 5c : Molecular weight 341.2 g/mol; bromophenyl substituent enhances halogen bonding but reduces solubility compared to naphthalene .
- Analog 67: Higher molecular weight (422 g/mol) due to the adamantyl group, with logP ≈ 5.0, indicating pronounced hydrophobicity .
Bioactivity Trends
- Quinoline-2-carboxamides: Exhibit antimicrobial and anticancer activity via intercalation or enzyme inhibition .
- Naphthyridine-3-carboxamides : Demonstrated kinase inhibitory activity in J. Med. Chem. studies, suggesting the target compound may share similar mechanisms .
Biological Activity
N-{2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}naphthalene-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including anti-tuberculosis (anti-TB) effects, anti-inflammatory properties, and structure-activity relationships (SARs).
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula: C19H19N3O3
- Molecular Weight: 337.379 g/mol
- CAS Number: 951483-49-1
Structural Representation
The structural formula can be represented as follows:
Anti-Tuberculosis Activity
Recent studies have highlighted the anti-TB activity of naphthalene derivatives. For instance, certain naphthalene-2-carboxamide derivatives have shown significant activity against Mycobacterium tuberculosis. The minimum inhibitory concentrations (MIC) for these compounds were comparable to that of ethambutol, a standard anti-TB drug.
| Compound | MIC (μM) |
|---|---|
| Naphthalene derivative 1 | 7.11 |
| Naphthalene derivative 2 | 6.55 |
These findings suggest that modifications to the naphthalene structure can enhance biological activity against TB pathogens .
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. Compounds in this class have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which are critical mediators in inflammation.
| Compound | IC50 (μmol/L) | COX Inhibition |
|---|---|---|
| Example Compound A | 0.04 ± 0.01 | COX-2 |
| Example Compound B | 0.04 ± 0.09 | COX-1 |
These results indicate that certain derivatives can effectively suppress inflammatory mediators .
Structure-Activity Relationships (SAR)
The biological activities of naphthalene derivatives are influenced by their chemical structure. SAR studies have shown that the presence of specific substituents can enhance or diminish biological efficacy.
- Lipophilicity : Increased lipophilicity often correlates with enhanced biological activity.
- Substituent Effects : Electron-donating groups tend to improve anti-inflammatory effects.
- Aromatic vs Non-aromatic Amines : The type of amine attached affects solubility and bioactivity.
Case Studies
In a series of experiments involving various substituted naphthalene derivatives, researchers found that compounds with specific modifications exhibited superior activity against both TB and inflammatory pathways. For example:
- N-benzyl-naphthamide demonstrated an IC50 value of 7.5 μmol/L for PET inhibition, outperforming other tested compounds.
This highlights the potential for further optimization of naphthalene-based compounds for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-{2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}naphthalene-2-carboxamide?
- Methodology : The synthesis involves a multi-step approach starting with the preparation of the pyrido[1,2-a]pyrimidine core. A common strategy includes condensation of 2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine with naphthalene-2-carboxylic acid derivatives under basic conditions (e.g., triethylamine) in solvents like dichloromethane or THF. Temperature control (reflux conditions) and stoichiometric ratios are critical to minimize side products .
- Optimization : Adjusting reaction time and purification methods (e.g., column chromatography or recrystallization) improves yield and purity. For example, replacing traditional batch reactors with continuous flow systems can enhance scalability .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR Analysis : H and C NMR are essential for confirming the pyrido[1,2-a]pyrimidine core and substituents. Key signals include the methyl protons (δ 2.1–2.4 ppm for dimethyl groups) and the carboxamide carbonyl (δ ~165 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies the molecular formula (e.g., CHNO), with fragmentation patterns confirming the naphthalene-carboxamide linkage .
Q. How can researchers assess the compound’s preliminary biological activity?
- In Vitro Assays : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence-based or colorimetric assays. For example, pyrido[1,2-a]pyrimidine derivatives often target HIV-1 integrase or cyclooxygenase (COX) enzymes. Dose-response curves (IC values) are generated to quantify potency .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate selective toxicity. Structural analogs show activity in the micromolar range, suggesting similar screening protocols for this compound .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning) be resolved during structural determination?
- Twinning Analysis : X-ray diffraction data may require SHELXL for refinement, particularly for non-merohedral twinning. The twin law (e.g., [100 010 101]) and twin fraction (e.g., 0.357:0.643) are refined using the HKLF5 format in SHELX .
- Data Collection : High-resolution datasets (≤1.0 Å) reduce ambiguity. For twinned crystals, merging data from multiple crystals or using synchrotron radiation improves completeness .
Q. What strategies address contradictory biological data across structural analogs?
- Structure-Activity Relationship (SAR) Studies : Systematic modification of substituents (e.g., methyl groups, naphthalene orientation) clarifies bioactivity trends. For instance, replacing 2,9-dimethyl with 2,6-dimethyl groups may alter steric interactions with enzyme active sites .
- Mechanistic Profiling : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities to resolve discrepancies between enzymatic inhibition and cellular activity .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Docking Simulations : Molecular docking (AutoDock Vina, Schrödinger) models interactions with targets like HIV-1 integrase. The keto oxygen at C-4 and pyrido-pyrimidine nitrogen are predicted to chelate Mg ions, mimicking known inhibitors .
- MD Simulations : Molecular dynamics (GROMACS) over 100 ns assess binding stability. Parameters like root-mean-square deviation (RMSD) validate pose consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
